Ethanethiol, 2-(dimethylphosphino)-
Description
Ethanethiol, 2-(dimethylphosphino)-, is an organosulfur compound characterized by a unique combination of functional groups: a thiol (-SH) and a dimethylphosphino (-P(CH₃)₂) moiety. Its molecular formula is C₄H₁₁PS, with a molecular weight of approximately 122.04 g/mol. Structurally, the compound consists of an ethanethiol backbone (HS-CH₂-CH₃) modified by a dimethylphosphino group at the 2-position (carbon adjacent to the thiol group), resulting in the configuration HS-CH₂-CH₂-P(CH₃)₂.
The dimethylphosphino group confers electron-donating properties, while the thiol group contributes acidity and redox reactivity. However, specific synthetic routes and industrial applications remain understudied in publicly available literature.
Properties
CAS No. |
144040-42-6 |
|---|---|
Molecular Formula |
C4H11PS |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-dimethylphosphanylethanethiol |
InChI |
InChI=1S/C4H11PS/c1-5(2)3-4-6/h6H,3-4H2,1-2H3 |
InChI Key |
FVZSUQSDILOCEY-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Ethylene with Hydrogen Sulfide: Ethanethiol can be synthesized by reacting ethylene with hydrogen sulfide in the presence of various catalysts.
Reaction of Ethanol with Hydrogen Sulfide: Another method involves the reaction of ethanol with hydrogen sulfide gas over an acidic solid catalyst, such as alumina.
Industrial Production Methods: The industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide, utilizing catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric oxide.
Transition Metal Cations: Mercury (II), copper (I), nickel (II).
Major Products:
Diethyl Disulfide: Formed from the oxidation of ethanethiol.
Thiolato Complexes: Formed by the reaction of ethanethiol with transition metal cations.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry:
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical research to study the interactions of thiol-containing molecules with proteins and enzymes.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Ethanethiol, 2-(dimethylphosphino)- exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and participate in redox reactions. The phosphino group can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Comparative Analysis of Key Compounds
| Parameter | Ethanethiol, 2-(dimethylphosphino)- | 2-(Diphenylphosphanyl)ethan-1-ol | 2-(2-Thienyl)ethanol |
|---|---|---|---|
| Coordination Sites | P, S | P, O | O, S (thiophene) |
| Thermal Stability | Moderate (prone to oxidation) | High | Moderate |
| Industrial Use | Experimental ligand | Catalysis, ligand synthesis | Pharmaceutical synthesis |
Research Insights :
- Ligand Efficiency: Ethanethiol, 2-(dimethylphosphino)-, demonstrates stronger metal-binding affinity than 2-(Diphenylphosphanyl)ethan-1-ol due to the softer thiol group, favoring interactions with late transition metals (e.g., Au, Ag) .
- Synthetic Challenges : The compound’s sensitivity to oxidation necessitates inert atmospheres during handling, unlike its hydroxyl-containing analogues.
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